molecular formula C9H8N2OS B1428883 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1342166-51-1

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1428883
M. Wt: 192.24 g/mol
InChI Key: BBANGTRRDIKOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound’s class or family, and its role or use in chemistry or industry might also be mentioned.



Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, optical activity, etc.


Scientific Research Applications

  • Antibacterial Activity :

    • 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol derivatives have been studied for their potential in combating various bacterial strains. Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, similar in structure to 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol, exhibited notable antibacterial activity against a range of bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
  • Corrosion Inhibition :

    • This compound and its derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in metals like mild steel. Research indicates that 1,3,4-oxadiazole derivatives demonstrate significant corrosion inhibition properties in sulphuric acid environments, suggesting their potential as protective agents in industrial applications (Ammal, Prajila, & Joseph, 2018).
  • Antimicrobial and Hemolytic Activity :

    • Various derivatives of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown activity against selected microbial species and have been evaluated for hemolytic activity as well, indicating their potential in the field of medicinal chemistry (Gul et al., 2017).
  • Pharmacological Potential :

    • Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their roles in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This highlights the compound's versatility in various therapeutic domains (Faheem, 2018).
  • Antibacterial Effect of Quaternary Ammonium Salts :

    • Novel 5-phenyl-1,3,4-oxadiazole-2-thiol analogues have been shown to possess potent antimicrobial effects against common pathogens. This suggests their utility in developing new antimicrobial agents for clinical or agricultural use (Xie et al., 2017).
  • Anticancer Evaluation :

    • Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds have demonstrated good to moderate activity, underscoring their potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
  • Green Chemistry Synthesis :

    • Research into the synthesis of 1,3,4-oxadiazole derivatives has focused on green chemistry approaches, emphasizing environmentally friendly procedures. These synthesized compounds have shown promising antimicrobial and antioxidant properties, indicating their applicability in various health-related fields (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-methylphenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBANGTRRDIKOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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